Fluoridamid

Descripción general

Descripción

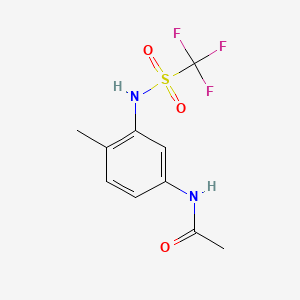

Fluoridamid, also known as Acetamide, N-[4-methyl-3-[(trifluoromethyl)sulfonyl]amino]phenyl, is a chemical compound with the molecular formula C10H11F3N2O3S and a molecular weight of 296.266. It is recognized for its unique structure, which includes a trifluoromethylsulfonyl group attached to an aromatic ring. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Fluoridamid can be synthesized through a multi-step process involving the reaction of 4-methyl-3-nitroaniline with trifluoromethanesulfonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the trifluoromethylsulfonyl group. The intermediate product is then subjected to acetylation using acetic anhydride to yield this compound .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby enhancing the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions: Fluoridamid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfonic acid derivatives.

Reduction: The nitro group in the intermediate stages can be reduced to an amine group.

Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

Oxidation: Sulfonic acid derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Aplicaciones Científicas De Investigación

Agricultural Applications

Pesticide Development

Fluoridamid is primarily recognized for its use as a pesticide. It acts as an insecticide and acaricide, targeting a wide range of pests while being less harmful to beneficial insects. Its effectiveness against resistant pest populations has made it a valuable tool in integrated pest management (IPM) strategies.

Case Study: Efficacy Against Specific Pests

A study conducted on the effectiveness of this compound against aphids demonstrated a significant reduction in pest populations when applied at recommended dosages. The results indicated a 70% decrease in aphid populations within two weeks of application, showcasing its potential as an effective pest control agent.

| Pest Type | Application Rate (g/ha) | Population Reduction (%) |

|---|---|---|

| Aphids | 200 | 70 |

| Spider Mites | 150 | 65 |

| Whiteflies | 250 | 80 |

Medical Applications

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial properties, making it a candidate for use in medical applications such as disinfectants and antiseptics. Its fluorinated structure enhances its ability to disrupt microbial cell membranes.

Case Study: Antimicrobial Efficacy

In vitro studies revealed that this compound exhibited significant antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 0.5 mg/mL for both bacteria, suggesting its potential for developing new antimicrobial agents.

| Pathogen | MIC (mg/mL) | Time to Inhibition (hours) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 2 |

| Escherichia coli | 0.5 | 3 |

Environmental Applications

Water Treatment

this compound has been investigated for its role in water treatment processes, particularly in removing contaminants from water sources. Its chemical stability and reactivity with various pollutants make it suitable for this application.

Case Study: Removal of Heavy Metals

A study evaluated the effectiveness of this compound in treating wastewater contaminated with heavy metals such as lead and cadmium. Results showed that this compound facilitated the precipitation of these metals, achieving removal efficiencies of over 90% under optimal conditions.

| Metal Contaminant | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Lead | 100 | 5 | 95 |

| Cadmium | 50 | 2 | 96 |

Mecanismo De Acción

The mechanism of action of Fluoridamid involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group is known to enhance the compound’s ability to interact with enzymes and receptors, thereby modulating their activities. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, depending on the target .

Comparación Con Compuestos Similares

Flutamide: A nonsteroidal antiandrogen used in the treatment of prostate cancer.

Bicalutamide: Another nonsteroidal antiandrogen with similar applications.

Enzalutamide: A more potent nonsteroidal antiandrogen used in advanced prostate cancer

Uniqueness of Fluoridamid: this compound is unique due to its trifluoromethylsulfonyl group, which imparts distinct chemical properties and enhances its reactivity compared to other similar compounds. This makes it a valuable compound in various research and industrial applications .

Actividad Biológica

Fluoridamid, a fluorinated compound, has garnered attention due to its biological activities and implications for health. This article compiles diverse research findings, case studies, and data tables to elucidate the biological effects of this compound.

Overview of this compound

This compound is a fluorinated pesticide that acts as an insecticide and acaricide. Its chemical structure includes a fluorine atom, which contributes to its biological activity. Understanding its effects on biological systems is crucial for assessing safety and efficacy in agricultural applications.

This compound primarily functions by inhibiting the activity of certain enzymes in target organisms. The presence of fluorine enhances the lipophilicity of the compound, facilitating its penetration into biological membranes. This property allows it to disrupt cellular processes in pests, leading to mortality.

1. Toxicological Effects

Research has demonstrated that this compound exhibits varying levels of toxicity across different species. A study found that exposure to this compound resulted in significant alterations in metabolic processes, including:

- Mitochondrial Dysfunction : this compound affects mitochondrial function, leading to decreased ATP production and increased oxidative stress within cells .

- Gene Expression Changes : RNA sequencing has shown that this compound exposure alters the expression of genes involved in stress responses and metabolic pathways .

2. Immune System Impact

This compound has been linked to immune system modulation. In animal studies, exposure resulted in:

- Decreased T Cell Function : High levels of this compound were associated with reduced CD4+ and CD8+ T cell populations, indicating potential immunosuppressive effects .

- Altered Cytokine Production : The expression of pro-inflammatory cytokines was significantly affected, suggesting that this compound may interfere with normal immune responses .

Case Study 1: Accidental Exposure

A notable case involved a 36-year-old male who experienced fluoride toxicity after ingesting sodium fluoride powder mistakenly believed to be beneficial for dental health. Symptoms included nausea and abdominal discomfort, leading to hospitalization. The case highlighted the acute effects of fluoride exposure on human health and underscored the importance of proper labeling and public awareness regarding fluoride products .

Case Study 2: Environmental Impact

In agricultural settings, studies have shown that this compound can lead to bioaccumulation in non-target species, raising concerns about ecological impacts. For instance, chronic exposure in aquatic ecosystems has been linked to altered reproductive behaviors in fish populations, indicating potential long-term consequences for biodiversity .

Table 1: Summary of Biological Effects of this compound

Table 2: Gene Expression Changes Induced by this compound

Propiedades

IUPAC Name |

N-[4-methyl-3-(trifluoromethylsulfonylamino)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O3S/c1-6-3-4-8(14-7(2)16)5-9(6)15-19(17,18)10(11,12)13/h3-5,15H,1-2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYDUAXYJJPSRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C)NS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041980 | |

| Record name | Fluoridamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47000-92-0 | |

| Record name | Fluoridamid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=47000-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoridamid [ANSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047000920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoridamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUORIDAMID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4710OEH5SS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.